3,5-Difluorophenol

Physicochemical Property Comparison Acidity Modulation Fluorine Effect

3,5-Difluorophenol (CAS 2713-34-0) is an aromatic fluorinated compound with the molecular formula C₆H₄F₂O, characterized by a phenol ring bearing two fluorine atoms at the 3- and 5- (meta) positions. It appears as white to beige crystals with a melting point of 54–57 °C and a predicted pKa of 7.97.

Molecular Formula C6H4F2O
Molecular Weight 130.09 g/mol
CAS No. 2713-34-0
Cat. No. B1294556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorophenol
CAS2713-34-0
Molecular FormulaC6H4F2O
Molecular Weight130.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)O
InChIInChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
InChIKeyHJSSBIMVTMYKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorophenol (CAS 2713-34-0): A Strategic meta-Disubstituted Fluorinated Building Block for Pharmaceutical, Agrochemical, and Advanced Material Synthesis


3,5-Difluorophenol (CAS 2713-34-0) is an aromatic fluorinated compound with the molecular formula C₆H₄F₂O, characterized by a phenol ring bearing two fluorine atoms at the 3- and 5- (meta) positions [1]. It appears as white to beige crystals with a melting point of 54–57 °C and a predicted pKa of 7.97 [2]. The compound exhibits a calculated logP of 1.67, indicating moderate lipophilicity compared to unsubstituted phenol [3]. As a key organic intermediate, it is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, owing to the unique electronic and steric effects conferred by its meta-difluoro substitution pattern [4][5].

Beyond In-Class Equivalence: Why 3,5-Difluorophenol's Specific meta-Disubstitution Dictates Its Unique Utility Over Other Fluoro- and Non-Fluorinated Phenols


While difluorophenols share the same elemental composition, their distinct fluorine substitution patterns (e.g., 2,3-; 2,4-; 2,5-; 3,4-) result in fundamentally different physicochemical and electronic properties that critically govern reactivity and application suitability [1]. For instance, the meta-positioned fluorine atoms in 3,5-difluorophenol create a unique electron density distribution that promotes specific regioselective metalation and electrophilic aromatic substitution pathways not accessible with ortho- or para-fluoro analogs [2]. Furthermore, the compound's distinct pKa and logP values relative to other difluorophenol isomers directly influence its behavior in biological systems and synthetic transformations, rendering simple 'in-class' substitution without rigorous validation a high-risk approach that can compromise synthetic yields, product purity, and desired biological activity [3][4]. The evidence below quantifies these critical differentiation points.

3,5-Difluorophenol (CAS 2713-34-0): Quantified Differentiators for Informed Procurement and Scientific Selection


Enhanced Acidity (Lower pKa) vs. Unsubstituted Phenol: Quantifying the Electron-Withdrawing Impact of Two meta-Fluorines

The electron-withdrawing nature of the two meta-fluorine atoms in 3,5-difluorophenol significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The predicted pKa of 3,5-difluorophenol is 7.97, while the reported pKa of phenol is approximately 10.0 [1][2]. This 2.0+ unit difference in pKa corresponds to a roughly 100-fold increase in acidity [3]. This property is critical in applications requiring a more acidic phenol, such as in nucleophilic substitution reactions or when a better leaving group is needed.

Physicochemical Property Comparison Acidity Modulation Fluorine Effect

Increased Lipophilicity (logP) vs. Phenol: Driving Improved Membrane Permeability in Bioactive Molecules

The incorporation of fluorine atoms enhances the lipophilicity of aromatic rings, a key parameter influencing membrane permeability and bioavailability in drug candidates. 3,5-Difluorophenol exhibits a calculated logP of 1.67 [1]. In contrast, unsubstituted phenol has a logP of approximately 1.46 [2]. The difference of 0.21 logP units represents a meaningful increase in partition coefficient, which can translate to improved passive diffusion across biological membranes.

Lipophilicity ADME Properties Drug Design

Regioselective meta-Metalation: A Unique Site-Selectivity Profile Among Difluorophenol Isomers

The regioexhaustive functionalization study by Marzi et al. (2004) demonstrates that 3,5-difluorophenol, along with its other difluoro and trifluoro analogs, can be converted into specific hydroxybenzoic acid isomers . While all isomers were studied, the meta-fluorine substitution pattern in 3,5-difluorophenol, with its electron-withdrawing effect, directs metalation to specific sites. Notably, the paper highlights that sites flanked by two electronegative substituents (like fluorine and alkoxy) are deprotonated with particular ease, requiring strategic protection/deprotection sequences to achieve desired regioflexibility . This demonstrates that 3,5-difluorophenol's substitution pattern offers a distinct and predictable site-selectivity profile compared to other difluorophenols like 2,4- or 2,5-isomers, where the electronic and steric environment for metalation differs.

Organometallic Chemistry Regioselective Functionalization Synthetic Methodology

Electrophilic Aromatic Substitution (EAS) Regioselectivity: Favoring meta-Nitration over ortho/para- vs. Unsubstituted Phenol

The strong electron-withdrawing effect of the two meta-fluorines in 3,5-difluorophenol deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and, more importantly, alters the regioselectivity. In nitration reactions, while phenol typically undergoes rapid ortho/para substitution, 3,5-difluorophenol directs electrophilic attack preferentially to the meta position relative to the hydroxyl group [1]. This is a direct consequence of the fluorine atoms reducing electron density at the ortho and para positions, making the meta positions the most electron-rich sites for electrophilic attack.

Electrophilic Substitution Nitration Regiochemistry

High-Value Application Scenarios for 3,5-Difluorophenol (CAS 2713-34-0) Derived from Quantified Differentiation Evidence


Synthesis of High-Performance Liquid Crystal Intermediates (e.g., 4-Cyano-3,5-difluorophenol)

3,5-Difluorophenol serves as a crucial starting material for the synthesis of 4-cyano-3,5-difluorophenol, a key intermediate in advanced liquid crystal formulations [1][2]. The compound's specific meta-difluoro substitution pattern and electronic properties are essential for achieving the desired dielectric anisotropy, response times, and thermal stability in the final liquid crystal mixtures. The two-step synthesis (regioselective iodination followed by cyanation) demonstrates the value of its predictable regioselectivity, as established in Section 3, Evidence Item 3 [1].

Building Block for Antifungal and Anti-inflammatory Pharmaceutical Agents

3,5-Difluorophenol is widely cited as a key intermediate in the synthesis of antifungal drugs and anti-inflammatory agents [3]. The enhanced lipophilicity (ΔlogP = +0.21 vs. phenol) and increased acidity (ΔpKa ≈ 2.0) directly contribute to improved membrane permeability and potential for stronger target binding interactions in drug candidates, providing a quantifiable physicochemical advantage over non-fluorinated phenolic building blocks (as detailed in Section 3, Evidence Items 1 and 2) [4][5].

Synthesis of Modern Agrochemicals (Herbicides, Fungicides, Insecticides)

This compound is a vital intermediate in the production of a range of agrochemicals, including herbicides, fungicides, and insecticides [6]. The electron-withdrawing fluorine atoms improve metabolic stability and environmental persistence, while the altered lipophilicity can enhance cuticular penetration and systemic movement within plants [7]. The unique regioselectivity profile of 3,5-difluorophenol allows for the construction of complex active ingredients with specific substitution patterns optimized for biological activity (Section 3, Evidence Items 3 and 4) [8].

Advanced Material Precursor for Dyes, Plastics, and Rubber Additives

Beyond life sciences, 3,5-difluorophenol is employed in the synthesis of specialty chemicals such as dyes, plastics, and rubber additives . In these applications, its distinct electronic properties and reactivity, particularly its predictable behavior in cross-coupling reactions (e.g., Suzuki-Miyaura), enable the creation of materials with tailored optical, thermal, or mechanical properties [9].

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